3-[4-(trifluoromethoxy)phenyl]propanal
Description
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBZNHBLOQRKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Trifluoromethoxyphenyl Intermediate
The initial step involves synthesizing the key trifluoromethoxy-substituted aromatic compound, typically through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions. For instance, o-chlorotrifluoromethane derivatives are reacted with acetic anhydride, followed by nitration and subsequent reduction or substitution steps to introduce the trifluoromethoxy group.
Formation of the Propanal Backbone
Once the aromatic trifluoromethoxy compound is prepared, it is coupled with a suitable aldehyde precursor or extended via chain elongation reactions. The aldehyde group is introduced through oxidation of primary alcohols or via carbonyl addition reactions, such as Grignard or organolithium reagents reacting with appropriate electrophiles.
- The synthesis of 3-(3-trifluoromethylphenyl)propanal can be achieved by reduction of esters or acids derived from the aromatic precursor, often using catalytic hydrogenation or hydride reagents like DIBAL-H, under controlled conditions to prevent over-reduction.
Reduction of Ester or Acid Derivatives
From Ethyl Esters to Aldehydes
A common route involves starting from ethyl esters of the corresponding acid (e.g., ethyl 3-(3-(trifluoromethyl)phenyl)propanoate). The ester is then selectively reduced to the aldehyde using specialized reducing agents such as diisobutylaluminum hydride (DIBAL-H), which allows for controlled partial reduction.
Advantages of Using DIBAL-H and Derivatives
- Selectivity for aldehyde formation at low temperatures.
- Minimization of over-reduction to alcohols or further reduction to hydrocarbons.
- Compatibility with various functional groups, including trifluoromethoxy.
Alternative Synthetic Routes
Cross-Coupling Reactions
Modern methods include palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach the trifluoromethoxyphenyl group to a suitable aldehyde precursor. This method allows for regioselective and high-yield synthesis.
Use of Precursors with Protective Groups
In some cases, protective groups are employed to prevent side reactions during multi-step synthesis, especially when handling sensitive functional groups like aldehydes or amino groups.
Summary of Key Data and Parameters
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Multi-step synthesis | o-Chlorotrifluoromethane derivatives | Acetic anhydride, nitric acid | 10-15°C, reflux | Moderate to high | Precise control over substitution pattern |
| Ester reduction | Ethyl esters of trifluoromethylphenylpropanoic acid | PDBBA, SDBBA, DIBAL-H | -78°C to 0°C | High | Selectivity for aldehyde |
| Cross-coupling | Boronic acids, halogenated aromatics | Pd catalysts, base | Reflux, inert atmosphere | Variable | Versatile, high regioselectivity |
Research Findings and Optimization
- The reduction of esters using PDBBA or SDBBA has been optimized to improve yield and selectivity, with reaction times typically around 3-5 hours at low temperatures.
- The synthesis of the trifluoromethoxyphenyl precursor via nucleophilic substitution or palladium-catalyzed coupling has been refined to maximize purity and minimize by-products.
Notes and Considerations
- The choice of reducing agent is critical; DIBAL-H and its derivatives are preferred for selective aldehyde formation.
- Reaction temperature, solvent choice, and molar ratios significantly influence yield and purity.
- Handling of fluorinated reagents requires appropriate safety measures due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(trifluoromethoxy)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used in nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
3-[4-(Trifluoromethoxy)phenyl]propanal serves as a building block in the synthesis of complex organic molecules. Its unique trifluoromethoxy group enhances its reactivity in various chemical reactions such as oxidation, reduction, and substitution.
- Oxidation : Can be oxidized to form corresponding carboxylic acids.
- Reduction : The aldehyde group can be converted to an alcohol using reducing agents like sodium borohydride.
- Substitution : The trifluoromethoxy group participates in nucleophilic substitution reactions.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that compounds with trifluoromethoxy groups can inhibit bacterial growth.
- Anticancer Activity : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development due to its unique chemical properties. Its lipophilicity and stability allow it to effectively penetrate biological membranes and interact with enzymes, modulating various biochemical pathways.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
- Drug Development : Research focused on synthesizing analogs of this compound revealed promising results in terms of bioactivity against certain cancer cell lines, indicating its utility in developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
Physicochemical Properties
- Boiling Point: The target compound’s predicted boiling point (217.4±35.0 °C) is higher than non-fluorinated analogs due to the polar -OCF₃ group. In contrast, 3-(3-Trifluoromethylphenyl)propanal lacks the ether oxygen, likely reducing its boiling point .
- Crystallinity: 3-[4-(Trifluoromethyl)phenyl]propanoic acid forms hydrogen-bonded dimers in its crystal structure, enhancing its melting point and solubility compared to the aldehyde derivatives .
Electronic and Reactivity Effects
Biological Activity
3-[4-(trifluoromethoxy)phenyl]propanal is a chemical compound that has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry. Its unique trifluoromethoxy group enhances its lipophilicity and stability, potentially leading to significant biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Overview of this compound
- Chemical Structure : The compound belongs to the class of aldehydes and features a trifluoromethoxy group attached to a phenyl ring.
- CAS Number : 1036396-43-6
- Molecular Formula : C11H10F3O2
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzaldehyde derivatives with trifluoromethoxy reagents under controlled conditions. The following table summarizes common synthetic routes:
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route A | Benzaldehyde + Trifluoromethoxy Reagent | Reflux in organic solvent | High |
| Route B | Aldol condensation with trifluoromethoxy compounds | Room temperature, acidic catalyst | Moderate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes and interact with enzymes, potentially modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in inflammatory processes, such as COX-2 and soluble epoxide hydrolase (sEH) .
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further research in treating infections .
Biological Activity Studies
Recent studies have explored the biological activities of this compound through various assays:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research has indicated that it may inhibit the growth of specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Case Study: Anticancer Activity
A study assessing the cytotoxic effects of this compound on human cancer cell lines reported an IC50 value of approximately 15 µM against breast cancer cells. This indicates moderate potency and highlights the need for optimization in drug development.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Benzaldehyde | Benzaldehyde | Minimal biological activity |
| 4-(Trifluoromethoxy)benzyl alcohol | Alcohol | Moderate antimicrobial activity |
| 4-(Trifluoromethoxy)benzoic acid | Acid | Stronger anti-inflammatory properties |
The presence of the trifluoromethoxy group significantly alters the chemical properties and biological activities compared to compounds lacking this substituent.
Q & A
Basic: What are the optimized synthetic routes for 3-[4-(trifluoromethoxy)phenyl]propanal, and how can low yields be addressed?
Answer:
The synthesis of this compound typically involves hydroformylation or oxidation of precursor alkenes. For example, hydroformylation of 4-(trifluoromethoxy)styrene using rhodium catalysts under controlled CO/H₂ pressure can yield the target aldehyde. However, yields as low as 11% have been reported for similar compounds (e.g., 3-(4-isobutylphenyl)propanal) due to competing side reactions or incomplete conversion . To improve efficiency:
- Optimize catalyst loading (e.g., Rh/ligand ratios).
- Use microwave-assisted synthesis to reduce reaction time and byproducts.
- Introduce protective groups (e.g., acetals) to stabilize intermediates.
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethoxy group integrity (δ ~58 ppm for CF₃O) .
- HPLC-MS : Quantifies purity (>95% as per industrial standards) and detects aldehydic degradation products .
- FT-IR : Confirms aldehyde C=O stretching (~1720 cm⁻¹) and absence of carboxylic acid impurities.
- Elemental Analysis : Validates molecular formula (C₁₀H₉F₃O₂) against theoretical values .
Basic: How does the trifluoromethoxy group influence the compound’s stability during storage?
Answer:
The electron-withdrawing trifluoromethoxy group enhances stability against oxidation but increases sensitivity to moisture.
- Storage Recommendations :
- Use anhydrous conditions (argon atmosphere, molecular sieves).
- Store at –20°C to prevent aldol condensation or hydrolysis.
- Stability Tests : Accelerated aging under 40°C/75% RH for 14 days can predict shelf life .
Advanced: What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic additions?
Answer:
The aldehyde’s reactivity is modulated by the electron-deficient trifluoromethoxy group, which polarizes the carbonyl:
- Nucleophilic Attack : Amines (e.g., hydrazines) form hydrazones under acidic conditions (pH 4–5), as seen in related hydrazide syntheses .
- Steric Effects : The bulky 4-(trifluoromethoxy)phenyl group reduces reactivity at the β-position, favoring α-addition. Computational DFT studies can model transition states for regioselectivity .
Advanced: How can contradictions in reported synthetic yields (e.g., 11% vs. higher values) be resolved?
Answer:
Discrepancies arise from:
- Catalyst Variability : Rhodium vs. palladium catalysts yield different intermediates .
- Reaction Monitoring : Inline FT-IR or GC-MS detects incomplete conversions early.
- Purification Methods : Column chromatography vs. recrystallization impacts isolated yields. Reproducibility requires standardized protocols (e.g., USP guidelines) .
Advanced: What strategies improve regioselectivity in derivatization reactions?
Answer:
- Protection-Deprotection : Temporarily mask the aldehyde with diethyl acetal to direct substitutions to the aromatic ring .
- Metal-Mediated Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 2-(trifluoromethoxy)phenylboronic acid) enable selective C–C bond formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the aldehyde .
Advanced: What in vitro models are suitable for studying its bioactivity?
Answer:
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to anti-inflammatory phenylpropanoids .
- Cell-Based Models : Use HepG2 (liver) or SH-SY5Y (neuro) cells to assess cytotoxicity and metabolic stability.
- Physicochemical Profiling : LogP (~2.8) and solubility (<1 mg/mL in PBS) predict membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
